Journal Name:Nano Energy
Journal ISSN:2211-2855
IF:19.069
Journal Website:http://www.journals.elsevier.com/nano-energy/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:808
Publishing Cycle:
OA or Not:Not
Building microsphere–nanosheet structures in N-doped carbon to improve its performance in the oxygen reduction reaction and vanadium redox flow batteries†
Nano Energy ( IF 19.069 ) Pub Date: 2019-11-04 , DOI: 10.1039/C9SE00851A
Presented here is a facile, sustainable and green method for the synthesis of N-doped carbon microspheres/nanosheets via hydrothermal carbonization (HTC) of the selected bioprecursor guanosine. The morphology of such carbons presents a hierarchical microstructure consisting of carbon microspheres and carbon nanosheets with a relatively disordered but mainly sp2 hybridized graphitic structure. Control experiments indicate that the formation of carbon microspheres was mainly related to the HTC process of the ribose component in guanosine, while the carbon nanosheets likely originated because of the self-templating effect of the guanine component in guanosine. This kind of HTC product (Go-HTC-1000) properly compensates for the disadvantages of the ribose-based counterpart (such as a monotonously microporous structure and non-nitrogen doped nature) and the guanine-based counterpart (such as a low specific surface area and low HTC carbon yield), leading to the formation of a completely new carbon with in situ high-level nitrogen doping, moderately defective structure and developed hierarchically porous texture. Owing to such unique morphological and structural features, it is expected to be superior in several catalytic reactions. When representatively used as an electrocatalyst for the oxygen reduction reaction (ORR), it exhibits superior performance with a very positive half-wave potential of 0.850 V (vs. RHE) comparable to that of the Pt/C catalyst (0.855 V) and excellent stability. When serving as an electrode material for vanadium redox reflow batteries (VRFBs), it shows significantly improved performances in both positive and negative reactions compared to pristine graphite felt (GF), performing well at various current densities ranging from 100 mA cm−2 to 500 mA cm−2 and achieving high energy efficiency and good rate performance. The work is believed to inspire a new perspective for the facile but efficient fabrication of novel carbon-based materials with high added values.
Detail
Boosting pseudocapacitive charge storage in in situ functionalized carbons with a high surface area for high-energy asymmetric supercapacitors†
Nano Energy ( IF 19.069 ) Pub Date: 2018-08-08 , DOI: 10.1039/C8SE00348C
Achieving both a high surface area and high heteroatom doping in carbon materials is a major challenge for aqueous-based supercapacitors. Herein, we choose an efficient carbonization–activation pathway to tune the porosity and heteroatom doping level of carbon materials by using jellyfish as the precursor and KOH as the activating agent. Highly Functionalized Jellyfish-Derived Activated Carbons (HFJDACs) possess a high surface area of up to 3300 m2 g−1 with nitrogen and oxygen heteroatom doping. Carbon activated at 500 °C displays a capacitance as high as 743 F g−1 and 639 F cm−3, while carbons activated at a temperature higher than 500 °C exhibit a favorable capacitance retention of >48.1% at 100 A g−1. These values are among the highest reported in the literature, and therefore these carbon materials can be used as the ideal negative electrode in asymmetric supercapacitors to circumvent the capacitance mismatch between oxide-based positive electrodes and carbon-based negative electrodes. The assembled asymmetric capacitor employing HFJDACs can achieve a high energy density of 43.4 W h kg−1 and an amazing cycle life with capacitance retention of 110% after 20 000 cycles. These results demonstrate that adapting a scalable synthesis strategy for designing carbons with well-developed porosity and high level heteroatom doping is promising for advanced supercapacitors.
Detail
Carbon coated 3D Nb2O5 hollow nanospheres with superior performance as an anode for high energy Li-ion capacitors†
Nano Energy ( IF 19.069 ) Pub Date: 2020-07-24 , DOI: 10.1039/D0SE00804D
Li-ion capacitors (LICs) are assembled from a lithium-ion battery (LIB)-type anode and a capacitor-type cathode, but their power density is limited by the battery anode. Looking for high electrochemical performance anode materials is an available approach to improve the properties of LICs. Herein, we report a porous Nb2O5@C hollow nanosphere composite material (3D Nb2O5@C), in which the hollow structure plays a role in buffering the volume expansion during the Li+ insertion and the outer carbon layer enhances the electrical conductivity. In a lithium half-cell, the composite electrode delivers a high capacity of about 134 mA h g−1 at 0.1 A g−1 and exhibits a capacity retention of 72% after 500 cycles. A lithium-ion capacitor fabricated with 3D Nb2O5@C as the anode displays a high energy density of 96.8 W h kg−1 and a high power density of 41 kW kg−1. Moreover, the capacity retention of the LIC is 75% at 2 A g−1 after 3000 cycles. This work shows that 3D Nb2O5@C has the potential to be a superior electrode material in energy storage devices.
Detail
Carrier engineering of Zr-doped Ta3N5 film as an efficient photoanode for solar water splitting†
Nano Energy ( IF 19.069 ) Pub Date: 2021-05-04 , DOI: 10.1039/D1SE00640A
Ta3N5 is regarded as a promising candidate material with adequate visible light absorption and band structure for photoelectrochemical water splitting. However, the performance of Ta3N5 is severely limited by the surface recombination as well as the mismatch between the hole diffusion length and light absorption depth. We report here a facile method to prepare a high-efficiency Ta3N5 planar photoelectrode with Zr doping. When doped with Zr, the measured photocurrent density of the Ta3N5 photoanode increased from 5.4 mA cm−2 to 7.2 mA cm−2 at 1.23 VRHE with Co(OH)x catalyst decoration, while the onset potential shifted negatively by 120 mV. Through electrochemical tests and structural characterization, it was found that Zr doping increased the surface oxygen concentration and reduced the interfacial charge transport resistance. Doping was also beneficial for surface passivation and the suppression of electron–hole recombination. As a result, the photogenerated voltage of Ta3N5 increased with simultaneous Zr doping and catalyst decoration, which was conducive to the charge separation and transfer behaviour.
Detail
Carbon nanosheets from biomass waste: insights into the role of a controlled pore structure for energy storage†
Nano Energy ( IF 19.069 ) Pub Date: 2020-04-22 , DOI: 10.1039/D0SE00305K
Due to their excellent physical and chemical stability and long-term cycling, insertion anodes are becoming increasingly important in energy storage. However, insertion anodes still suffer from low energy density and large irreversible capacity. Systematically controlling the macroscopic structure and microscopic crystal parameters are effective ways of improving the energy density, cycle capacity, and rate performance of carbonaceous materials. In this work, a series of nonporous, microporous, and mesoporous carbon nanosheets was designed and fabricated from balsa waste by thermal infiltration, and displayed high disorder and abundant surface functional groups. The sample with the best performance (BC-8) had a large pore size centred at 2.5–4.5 nm, accompanied by a highly disordered crystallite structure, expanded carbon interlayers, a large number of active sites, and small particle sizes. The results revealed that mesoporous carbon nanosheets deliver a large capacity, and that the ion storage capacity of carbon nanosheets could be increased by optimizing the pore size. As an ion storage anode, sample BC-8 exhibited higher reversible capacity (630 mA h g−1 at a rate of 0.2 A g−1 after 100 cycles), longer cycling stability, and better rate performance (150 mA h g−1 at 5 A g−1 after 1000 cycles) than the other samples. Kinetic analysis confirmed that porous carbon nanosheet materials show a synergistic effect between capacitor-like and diffusion-controlled behavior; the excellent electrochemical properties of mesoporous carbon nanosheets are dominated by diffusion-controlled behavior; and the capacity of the micropores is mainly governed by surface capacitance-controlled contributions. Our work helps explain the improved ion storage behavior of carbon with a two-dimensional nanosheet structure and provides an effective strategy for designing higher energy density carbon materials for advanced energy storage systems.
Detail
Catalytic pyrolysis of PVC and biomass using K2CO3 for HCl adsorption and upgrade of the bio-oil
Nano Energy ( IF 19.069 ) Pub Date: 2021-08-01 , DOI: 10.1039/D1SE00841B
The effect of K2CO3 on the fast co-pyrolysis of poly(vinyl chloride) (PVC) and wood powder (WP) was studied. The pyrolysis characteristics were studied using TGA and the pyrolysis experiments were carried out on a fixed bed reactor. The results showed that after the addition of K2CO3, the solid residues increased, and the weight loss of the sample decreased. The activation energy and the pre-exponential factor were determined by kinetic methods, and the addition of WP was found to decrease the activation energy of the first and second stages of the PVC pyrolysis. When K2CO3 was added, the first stage activation energy of the mixture increased and the second stage activation energy decreased. The analysis of the solid product showed that K2CO3 could effectively absorb the HCl produced by pyrolysis. The results of fixed-bed experiments showed that K2CO3 could inhibit the generation of polycyclic aromatic hydrocarbons (PAHs) and promoted the generation of monocyclic aromatic hydrocarbons, which could be attributed to the catalytic action of alkali metals and the enhancement of the pyrolysis behavior by CO2 release.
Detail
Cellulose to electricity conversion by an enzymatic biofuel cell†
Nano Energy ( IF 19.069 ) Pub Date: 2021-07-12 , DOI: 10.1039/D1SE00896J
The conversion of biomass and other cellulose-based materials to clean energy has high promise for a sustainable world. Herein we present a green methodology to convert cellulose directly into electrical power output by utilizing cellulase complex and an enzymatic biofuel cell. An integrated FAD-dependent glucose dehydrogenase (FAD-GDH) based anode and a bilirubin oxidase-based cathode were used for the cell construction. Cellulase complex was utilized for the cellulose to glucose degradation which was then oxidized by the FAD-GDH based anode to generate bioelectrocatalytic currents. The generated electrons were subsequently transferred to a bilirubin oxidase-based cathode for the oxygen reduction reaction. The designed biofuel cell allows direct biomass to electricity conversion, operating under neutral pH and standard conditions. The constructed biofuel cell was optimized under different cell conditions and a maximal operational lifetime of 32 hours was achieved. The optimized cell reached an electrical power of ∼300 μW cm−2 and 600 μW cm−2 under atmospheric and oxygen saturated conditions, respectively. Overall, the introduced one-pot biofuel cell allows the generation of bias-free electrical power while only cellulose and O2 are required for its operation.
Detail
Chemical looping hydrogen storage and production: use of binary ferrite-spinel as oxygen carrier materials†
Nano Energy ( IF 19.069 ) Pub Date: 2020-01-13 , DOI: 10.1039/C9SE01104H
Chemical looping hydrogen storage and the recovery of iron oxides by the redox cycles were recommended as an emerging approach for large-scale hydrogen storage with a high volumetric hydrogen storage density. However, iron oxides should be operated at a high temperature (>800 °C) for its sufficient redox activity, which would lead to a rapid deterioration of hydrogen storage performance over cycles. In this work, a series of ferrite-spinel materials A0.25Fe2.75O4 (A = Co, Cu, Ni, Zn or Mn) were prepared. Among all the additives to iron oxides, Co0.25Fe2.75O4 exhibits the highest volumetric hydrogen storage density (∼62.47 g L−1) and an average hydrogen production rate (∼132 μmol g−1 min−1) under 550 °C. Besides, the storage capacity was maintained over 10 cycles. The volumetric hydrogen storage density of this material was proportionate to the most advanced Rh–FeOx containing rare-earth metal; thus, it may have the potential for industrial application.
Detail
Cobalt pyrophosphate (Co2P2O7) derived from an open-framework cobalt phosphite: a durable electroactive material for electrochemical energy conversion and storage application†
Nano Energy ( IF 19.069 ) Pub Date: 2021-06-18 , DOI: 10.1039/D1SE00714A
Water splitting is a sustainable method of qualitative as well as quantitative oxygen production to support future energy conversion systems and strictly depends on the nature of the electrocatalyst. Likewise, electrochemical energy storage systems particularly supercapacitors are of importance for future sustainability. Therefore, finding an efficient high-performance electrode material with both electrocatalytic activity and electrochemical energy storage capacity remains an emerging task for sustainability. In view of this challenge, we have derived a composite of partially graphitized carbon with Co2P2O7 (GC-CPP), a non-noble metal, low-cost electroactive material from open-framework cobalt phosphite. The crystal structure, surface morphology and elemental composition of the sample have been analyzed using PXRD, Raman, FESEM, HRTEM and X-ray photoelectron spectroscopy. More importantly, the electrochemical performances have been assessed using cyclic voltammetry, linear sweep voltammetry, galvanostatic charge–discharge and electrochemical impedance spectroscopic methods. In alkaline electrolyte, GC-CPP catalyzes the OER requiring only 165 mV overpotential to reach 10 mA cm−2 current density with lower Tafel slope (41 mV dec−1). When used as an anode for a supercapacitor, GC-CPP shows higher specific capacitance (900 F g−1) compared to the pyrophosphates studied to date. Further, the high values of energy (31.25 W h kg−1) and power densities (21 kW kg−1) and cyclic durability prove the suitability for practical application. This strategy of deriving highly active electrode material from open frameworks provides an opportunity to design efficient and cost-effective electrode material for renewable energy technologies.
Detail
Ca2+ and Ga3+ doped LaMnO3 perovskite as a highly efficient and stable catalyst for two-step thermochemical water splitting†
Nano Energy ( IF 19.069 ) Pub Date: 2017-03-27 , DOI: 10.1039/C6SE00097E
High performance and stable catalysts for two-step thermochemical water splitting are key to synthesising direct fuels in the form of H2 or liquid hydrocarbon fuels by the Fischer–Tropsch process. Herein, we designed and synthesised LaMnO3 perovskite structured oxides doped on both the A and B sites for two-step thermochemical water splitting. First, Ca2+, Sr2+ and Ba2+ divalent cations were successfully doped on the A site of LaMnO3 and the thermochemical water splitting performances were analysed. After that, Al3+ and Ga3+ ions were doped on the B site of the perovskites produced in the first step. Through this strategy, a novel perovskite composition (La0.6Ca0.4Mn0.8Ga0.2O3) was found with remarkable water splitting performance, producing 401 μmol g−1 of H2 at low thermochemical cycle temperatures between 1300 and 900 °C. The as-prepared perovskite exhibits twelve times higher H2 production than the benchmark CeO2 catalyst under the same experimental conditions. This novel perovskite is also capable of maintaining steady-state redox activity during the water splitting cycles.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 68 Science Citation Index Expanded Not
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